
Oxybis(methylene) dipentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxybis(methylene) dipentanoate is an organic compound characterized by the presence of two pentanoate groups linked by an oxybis(methylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxybis(methylene) dipentanoate typically involves the reaction of pentanoic acid with a suitable oxybis(methylene) precursor. One common method involves the esterification of pentanoic acid with oxybis(methylene) glycol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Dowex 50WX8, can also enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxybis(methylene) dipentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pentanoic acid derivatives.
Reduction: Pentanol derivatives.
Substitution: Various substituted oxybis(methylene) compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxybis(methylene) dipentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as adhesives and coatings
Wirkmechanismus
The mechanism of action of oxybis(methylene) dipentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxybis(methylene) bis(3-ethyloxetane): A multifunctional oxetane monomer used in photoinitiated cationic polymerization.
Oxybis(methylene) bis(2-furancarboxylic acid): A renewable dicarboxylic acid monomer used in polyester synthesis.
Oxybis(methylene) bis(4-bromo-6-methoxy-3,1-phenylene) diacetate: A compound with antioxidant and anticancer activities.
Uniqueness
Oxybis(methylene) dipentanoate is unique due to its specific ester linkage and the potential for diverse chemical modifications. This versatility makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
40657-33-8 |
---|---|
Molekularformel |
C12H22O5 |
Molekulargewicht |
246.303 |
IUPAC-Name |
pentanoyloxymethoxymethyl pentanoate |
InChI |
InChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
XISUWKGHCJOYJT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCOCOC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.